Nitrous acid--water (1/1)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

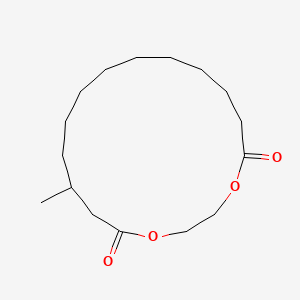

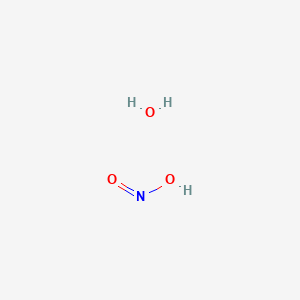

Nitrous acid–water (1/1) is a compound formed by the combination of nitrous acid (HNO₂) and water in equal proportions. Nitrous acid is a weak and monoprotic acid known only in solution, in the gas phase, and in the form of nitrite salts. It plays a significant role in atmospheric chemistry as a precursor to the hydroxyl radical (OH), which is crucial for the degradation of pollutants and the formation of secondary pollutants like ozone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Nitrous acid is typically generated in situ due to its instability. The most common method involves the acidification of aqueous solutions of sodium nitrite with a mineral acid, such as hydrochloric acid, at low temperatures to prevent decomposition. The reaction is as follows:

NaNO2+HCl→HNO2+NaCl

Another method involves the dissolution of dinitrogen trioxide in water:

N2O3+H2O→2HNO2

Industrial Production Methods

Industrial production of nitrous acid is not common due to its instability. Instead, it is produced as needed in various chemical processes, particularly in the synthesis of diazonium salts from amines, which are used in the production of azo dyes.

Analyse Des Réactions Chimiques

Types of Reactions

Nitrous acid undergoes several types of chemical reactions, including:

Oxidation: Nitrous acid can be oxidized to nitric acid.

Reduction: It can be reduced to nitric oxide or nitrogen gas.

Substitution: It reacts with amines to form diazonium salts.

Common Reagents and Conditions

Oxidation: In the presence of oxygen, nitrous acid can be oxidized to nitric acid.

Reduction: Reducing agents like iodide ions or ferrous ions can reduce nitrous acid to nitric oxide.

Substitution: Nitrous acid reacts with primary amines in cold acidic conditions to form diazonium salts.

Major Products

Oxidation: Nitric acid (HNO₃)

Reduction: Nitric oxide (NO) and nitrogen gas (N₂)

Substitution: Diazonium salts (R-N₂⁺)

Applications De Recherche Scientifique

Nitrous acid has various applications in scientific research:

Chemistry: It is used in the synthesis of diazonium salts, which are intermediates in the production of azo dyes.

Biology: Nitrous acid is studied for its role in the nitrogen cycle and its impact on atmospheric chemistry.

Medicine: It is used in combination with sodium thiosulfate to treat acute cyanide poisoning.

Industry: Nitrous acid is used in wastewater treatment to control sewer corrosion and odor, and to achieve energy-efficient nitrogen removal.

Mécanisme D'action

Nitrous acid exerts its effects primarily through its ability to generate the hydroxyl radical (OH) upon photodissociation. The hydroxyl radical is a highly reactive species that initiates the degradation of various pollutants in the atmosphere. In biological systems, nitrous acid can react with amines to form nitrosamines, which are studied for their potential carcinogenic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Nitric acid (HNO₃): A strong acid used in various industrial processes.

Dinitrogen trioxide (N₂O₃): An anhydride of nitrous acid.

Nitrite salts (NO₂⁻): Salts derived from nitrous acid.

Uniqueness

Nitrous acid is unique due to its role as a precursor to the hydroxyl radical in atmospheric chemistry. Unlike nitric acid, which is stable and widely used industrially, nitrous acid is unstable and typically generated in situ for specific reactions. Its ability to form diazonium salts from amines also sets it apart from other nitrogen oxides.

Propriétés

Numéro CAS |

74550-77-9 |

|---|---|

Formule moléculaire |

H3NO3 |

Poids moléculaire |

65.029 g/mol |

Nom IUPAC |

nitrous acid;hydrate |

InChI |

InChI=1S/HNO2.H2O/c2-1-3;/h(H,2,3);1H2 |

Clé InChI |

SWEOMYFEYPLQII-UHFFFAOYSA-N |

SMILES canonique |

N(=O)O.O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one](/img/structure/B14459591.png)

![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)

![5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione](/img/structure/B14459644.png)